
Amino-ethyl-SS-PEG3-NHBoc
Overview
Description
Amino-ethyl-SS-PEG3-NHBoc is a cleavable 3 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain .
Synthesis Analysis
Amino-ethyl-SS-PEG3-NHBoc is used in the synthesis of antibody-drug conjugates (ADCs) . The ADCs are comprised of an antibody to which an ADC cytotoxin is attached through an ADC linker .Molecular Structure Analysis
The molecular weight of Amino-ethyl-SS-PEG3-NHBoc is 384.55 . Its formula is C15H32N2O5S2 . The InChI key is BFVUUEPIJZMMKP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Amino-ethyl-SS-PEG3-NHBoc has a molecular weight of 384.56 . It appears as a pale-yellow to yellow-brown liquid .Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
“Amino-ethyl-SS-PEG3-NHBoc” is primarily used in the synthesis of ADCs . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
Targeted Cancer Therapy
The use of “Amino-ethyl-SS-PEG3-NHBoc” in ADCs allows for targeted therapy . This means the drug (the cytotoxic payload) is specifically targeted to the cancer cells, which can result in fewer side effects compared to traditional chemotherapy .
Bio-conjugation
“Amino-ethyl-SS-PEG3-NHBoc” contains a terminal amino group and a Boc-protected amino group linked through a linear PEG chain . This structure makes it suitable for bio-conjugation, a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
Drug Delivery Systems
The cleavable disulfide linker in “Amino-ethyl-SS-PEG3-NHBoc” can be used to develop advanced drug delivery systems . The disulfide bond is stable in extracellular conditions but can be cleaved in the reductive environment inside cells, releasing the drug .
Improving Solubility and Stability of Drugs
The PEG (polyethylene glycol) part of “Amino-ethyl-SS-PEG3-NHBoc” can improve the solubility and stability of drugs . PEGylation, the process of attaching PEG, can enhance the pharmacokinetic properties of drugs, increasing their circulating time and improving their absorption .
Research and Development
“Amino-ethyl-SS-PEG3-NHBoc” is used in research and development in the field of medicinal chemistry . It can be used to synthesize new ADCs for preclinical and clinical evaluation .
Mechanism of Action
Target of Action
Amino-ethyl-SS-PEG3-NHBoc is a chemical compound that is commonly used in bioconjugation and drug delivery applications . The primary target of this compound is the molecule to which it is attached. The aminoethyl functional group in Amino-ethyl-SS-PEG3-NHBoc can be used to facilitate the attachment of the linker molecule to a target molecule through amide bond formation .
Mode of Action
The mode of action of Amino-ethyl-SS-PEG3-NHBoc involves its interaction with its target molecule. The compound contains a disulfide linker, which can be used to introduce a reducible linkage between the target molecule and the PEG chain . This linkage can be cleaved under reducing conditions to release the target molecule .
Biochemical Pathways
The biochemical pathways affected by Amino-ethyl-SS-PEG3-NHBoc are largely dependent on the target molecule to which it is attachedThe cleavable disulfide bond allows for the controlled release of these entities in specific environments, such as within cells where reducing conditions are present .
Pharmacokinetics
As a pegylated linker, it is expected to enhance the solubility, stability, and bioavailability of the target molecule .
Result of Action
The result of the action of Amino-ethyl-SS-PEG3-NHBoc is the controlled release of the target molecule or attached entity within specific environments. This can lead to enhanced efficacy of drug delivery systems and improved imaging in diagnostic applications .
Action Environment
The action of Amino-ethyl-SS-PEG3-NHBoc is influenced by environmental factors, particularly the presence of reducing conditions. The disulfide bond in the linker is cleavable under reducing conditions, which are typically found within cells. This allows for the targeted release of the attached entity within the cellular environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-aminoethyldisulfanyl)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O5S2/c1-15(2,3)22-14(18)17-5-6-19-7-8-20-9-10-21-11-13-24-23-12-4-16/h4-13,16H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVUUEPIJZMMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCSSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




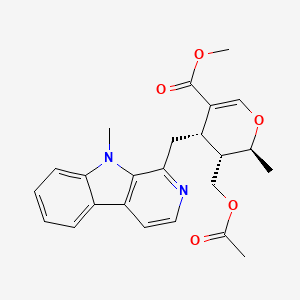



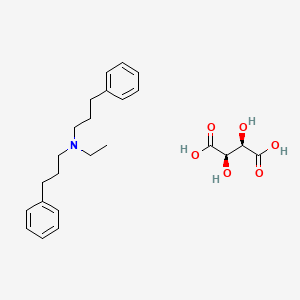
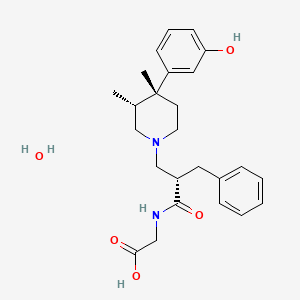

![1-[2-methoxy-4-[2-(trifluoromethyl)phenyl]phenyl]-2-oxo-N-pyrimidin-2-ylquinoline-6-sulfonamide](/img/structure/B605360.png)

![3,5-Bis-[benzylidene-4-boronic acid]-1-methylpiperidin-4-one](/img/structure/B605364.png)
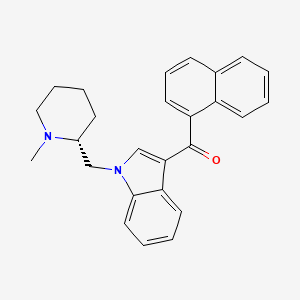
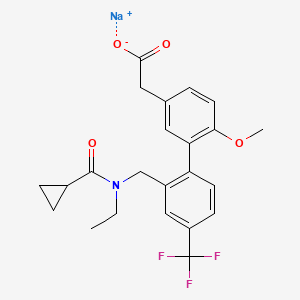
![(S)-3-Cyclopropyl-3-(3-((2-(5,5-dimethylcyclopent-1-en-1-yl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-yl)methoxy)phenyl)propanoic acid](/img/structure/B605367.png)